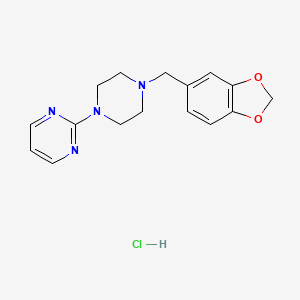
Piribedil hydrochloride
Overview
Description
Piribedil hydrochloride is a chemical compound known for its use as an antiparkinsonian agent. It is a piperazine derivative that acts as a dopamine receptor agonist, specifically targeting the D2 and D3 receptors. Additionally, it exhibits alpha-2 adrenergic antagonist properties . This compound is commonly used in the treatment of Parkinson’s disease and other conditions related to dopamine deficiency.
Mechanism of Action
Target of Action
Piribedil hydrochloride primarily targets the Dopamine D2 receptor and the Dopamine D3 receptor . These receptors are part of the dopamine system, which plays a major role in reward, motivation, memory, and motor control.
Mode of Action
This compound acts as a dopamine agonist , meaning it mimics the action of dopamine by binding to the same receptors . Specifically, it binds to the Dopamine D2 and D3 receptors . It also has α2-adrenergic antagonist properties , which means it blocks α2-adrenergic receptors, enhancing the release of dopamine .
Biochemical Pathways
Upon binding to the dopamine receptors, this compound stimulates the dopamine system, leading to increased dopamine activity. This can result in a variety of downstream effects, depending on the specific pathway activated. For example, in the context of Parkinson’s disease, the increased dopamine activity can help to alleviate symptoms by compensating for the loss of dopamine-producing neurons .
Pharmacokinetics
The pharmacokinetics of this compound involve several key factors. It is extensively metabolized in the liver, primarily through demethylation, p-hydroxylation, and N-oxidation . The metabolites are then excreted via the kidney . The bioavailability of this compound is around 10%, with peak levels reached approximately 1 hour after administration . It has a protein binding of 70-80% , and an elimination half-life of 1.7-6.9 hours .
Result of Action
The primary result of this compound’s action is an increase in dopamine activity. This can lead to improvements in motor control, particularly in individuals with Parkinson’s disease . In addition, it has been shown to enhance working memory capacities in normal aging adults , and to have a positive effect on psychophysiological state of elderly people, improving memory and attention and increasing the velocity of psychomotor reactions .
Action Environment
The action of this compound can be influenced by a variety of environmental factors. For example, the presence of certain other medications can affect its absorption, distribution, metabolism, and excretion. Additionally, individual factors such as age, sex, genetic factors, and health status can also influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Piribedil hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a dopamine receptor agonist, binding to dopamine D2 and D3 receptors . This interaction stimulates the receptors, mimicking the effects of dopamine and leading to improved motor function in patients with Parkinson’s disease. Additionally, this compound exhibits α2-adrenergic antagonist properties, which can influence norepinephrine release and modulate adrenergic signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it enhances dopamine signaling by stimulating dopamine receptors, which can lead to improved motor control and reduced symptoms of Parkinson’s disease . It also influences cell signaling pathways, including those involved in neurotransmitter release and synaptic plasticity. Furthermore, this compound can impact gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with dopamine D2 and D3 receptors. By acting as an agonist, it activates these receptors, leading to increased dopamine signaling . This activation can result in the inhibition of adenylate cyclase, reducing cyclic AMP levels and modulating downstream signaling pathways. Additionally, this compound’s α2-adrenergic antagonist properties can inhibit the release of norepinephrine, further influencing neurotransmitter dynamics and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its efficacy over extended periods, but its stability may be affected by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it has been shown to improve motor function and reduce symptoms of Parkinson’s disease . At higher doses, this compound can cause adverse effects such as hypotension, bradycardia, and gastrointestinal disturbances . These threshold effects highlight the importance of careful dosage management to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is metabolized primarily in the liver through processes such as demethylation, p-hydroxylation, and N-oxidation . These metabolic pathways result in several metabolites, one of which is pharmacologically active. The metabolites are excreted via the kidneys, with a significant portion also being eliminated through the bile duct . The involvement of specific enzymes and cofactors in these metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a bioavailability of approximately 10%, with peak plasma concentrations occurring about one hour after oral administration . The compound exhibits protein binding of 70-80%, which influences its distribution within the body . This compound is extensively metabolized in the liver, and its metabolites are distributed to various tissues, including the brain, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within neuronal cells, where it interacts with dopamine receptors on the cell membrane . This localization is crucial for its activity as a dopamine agonist, allowing it to modulate neurotransmitter release and synaptic function. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments, further affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piribedil hydrochloride typically involves the following steps:
Starting Materials: Piperidine and piperonyl chloride are used as starting materials.
Blanc Reaction: Piperonyl chloride is prepared through a Blanc reaction.
Single Alkylation: 2-chloropyrimidine undergoes single alkylation with piperazine to form 1-(2-pyrimidyl)piperazine.
N-Alkylation: The prepared piperonyl chloride and 1-(2-pyrimidyl)piperazine undergo an N-alkylation reaction to yield piribedil.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Mixing: Combining the main drugs with different particle sizes.
Framework Materials: Using hydrophilic and hydrophobic framework materials.
Binders and Lubricants: Adding binders and lubricants to facilitate the formation of sustained-release tablets.
Chemical Reactions Analysis
Types of Reactions
Piribedil hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions can modify its chemical structure.
Substitution: Substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Piribedil hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of dopamine receptor agonists.
Biology: Research on its effects on dopamine receptors and related pathways.
Industry: Used in the development of sustained-release formulations for improved drug delivery.
Comparison with Similar Compounds
Similar Compounds
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: Similar to piribedil, it targets dopamine receptors and is used for Parkinson’s disease.
Bromocriptine: An ergot derivative that also acts as a dopamine agonist.
Uniqueness
Piribedil hydrochloride is unique due to its dual action as a dopamine receptor agonist and alpha-2 adrenergic antagonist. This combination of properties enhances its therapeutic efficacy and differentiates it from other dopamine agonists .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2.ClH/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;/h1-5,10H,6-9,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRBPOCDOKYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3605-01-4 (Parent) | |
| Record name | Piribedil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20228860 | |
| Record name | Piribedil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78213-63-5 | |
| Record name | Piribedil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piribedil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1227591.png)
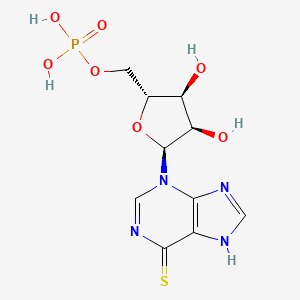
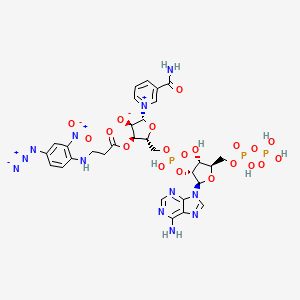
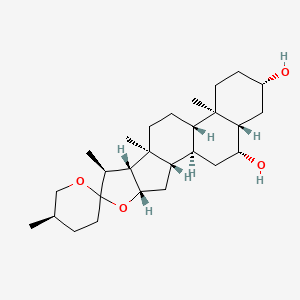
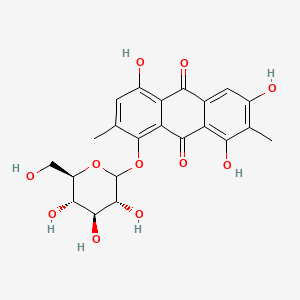
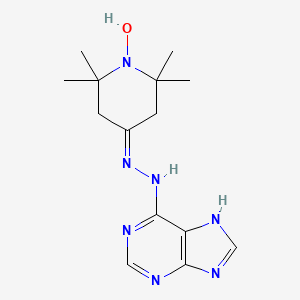



![N-(1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1227604.png)
![2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227605.png)

![4-[4-(Phenylmethyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B1227612.png)

